Product packaging for Asperpentyn(Cat. No.:)

Asperpentyn

Cat. No.: B1250639
M. Wt: 192.21 g/mol
InChI Key: KPEYCTJGQFOOBS-ZDCRXTMVSA-N
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Description

Historical Context of Natural Product Discovery and Investigation

The exploration of natural products, chemical compounds derived from living organisms, has been a cornerstone of drug discovery and development for decades. frontiersin.org Microorganisms, in particular, have proven to be a rich source of novel chemical entities with diverse biological activities. frontiersin.org Among these, the fungal genus Aspergillus is renowned for its capacity to produce a vast array of secondary metabolites, including alkaloids, terpenoids, polyketides, and xanthones. rsc.orgnih.gov The investigation of these compounds traditionally begins with the isolation of the pure substance from its natural source, followed by the complex process of structure elucidation using advanced spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). frontiersin.orgd-nb.info

This systematic approach has led to the discovery of thousands of bioactive natural products. frontiersin.org The scientific pursuit extends beyond mere discovery to include the total synthesis of these molecules in the laboratory. Chemical synthesis not only confirms the elucidated structure but also provides a scalable route to produce the compound for further investigation. Furthermore, research into the biosynthetic pathways reveals how these intricate molecules are assembled by the producing organism, often involving unique enzymatic reactions. nih.gov

Significance of Asperpentyn within Natural Product Chemistry

This compound is a natural product with the chemical formula C₁₁H₁₂O₃. nih.gov It has been reported in fungi such as Aspergillus duricaulis and has been classified as a member of the cyclohexene (B86901) epoxide family of natural products. nih.govmdpi.comresearchgate.net This class of compounds is characterized by a core cyclohexene ring bearing an epoxide functional group.

The significance of this compound in natural product chemistry stems from its specific structure. It belongs to a group of cyclohexene epoxides, which includes other known natural products like eutypoxides, harveynone, panepoxydone, and isopanepoxydone, that typically possess a single prenyl side chain. mdpi.comresearchgate.netresearchgate.net The presence of the epoxide and diol functionalities on a bicyclic system, combined with the enyne side chain, makes this compound a molecule of interest for chemists studying natural product structures, biosynthesis, and potential biological activities.

Table 1: Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₁₂O₃ nih.gov
IUPAC Name(1S,2R,5S,6R)-3-(3-methylbut-3-en-1-ynyl)-7-oxabicyclo[4.1.0]hept-3-ene-2,5-diol nih.gov
Chemical ClassCyclohexene epoxide, Secondary alcohol nih.govmdpi.com
Natural SourcesAspergillus duricaulis, Rhizophora apiculata nih.gov

Overview of Current Research Landscape on this compound

The research landscape for a natural product like this compound typically encompasses several key areas: chemical synthesis, biosynthesis, and evaluation of biological activity. Studies into the total synthesis of related cyclohexene epoxides have been a focus for synthetic chemists, driven by the challenge of constructing their unique and highly functionalized structures. mdpi.comresearchgate.net The development of synthetic routes is crucial for verifying the proposed chemical structure and for producing quantities of the compound for further study. researchgate.net

In parallel, investigations into the biosynthesis of such compounds aim to understand the enzymatic machinery responsible for their creation in nature. For example, studies on related molecules have explored the role of specific enzymes, such as prenyltransferases, which attach the characteristic prenyl groups. researchgate.net

The biological activity of this compound has also been subject to investigation. Early research reported in vitro activity against sarcoma 180 in mice, indicating its potential as a cytotoxic agent. thieme-connect.de This type of preliminary bioactivity screening is a common first step in the broader investigation of natural products to determine their potential for development as therapeutic leads. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O3 B1250639 Asperpentyn

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

(1S,2R,5S,6R)-3-(3-methylbut-3-en-1-ynyl)-7-oxabicyclo[4.1.0]hept-3-ene-2,5-diol

InChI

InChI=1S/C11H12O3/c1-6(2)3-4-7-5-8(12)10-11(14-10)9(7)13/h5,8-13H,1H2,2H3/t8-,9+,10+,11-/m0/s1

InChI Key

KPEYCTJGQFOOBS-ZDCRXTMVSA-N

Isomeric SMILES

CC(=C)C#CC1=C[C@@H]([C@@H]2[C@H]([C@@H]1O)O2)O

Canonical SMILES

CC(=C)C#CC1=CC(C2C(C1O)O2)O

Synonyms

asperpentyn

Origin of Product

United States

Isolation, Structural Elucidation, and Natural Occurrence of Asperpentyn

Isolation Methodologies from Fungal Sources

Asperpentyn has been successfully isolated from fungi belonging to the genera Aspergillus and Curvularia. The methods employed, while sharing common principles of natural product chemistry, exhibit variations depending on the fungal species and the research laboratory.

This compound was first reported as a novel acetylenic cyclohexene (B86901) epoxide from the fungus Aspergillus duricaulis. acs.org While the specific procedural details from the original study by Mühlenfeld and Achenbach in 1988 are noted, subsequent studies have built upon this foundational work. acs.org The general approach involves large-scale cultivation of the fungus, followed by extraction of the mycelium and culture broth with organic solvents. The resulting crude extract is then subjected to various chromatographic techniques to purify the compound.

Detailed isolation protocols for this compound from Aspergillus sp. PSU-RSPG185 and Aspergillus neoglaber are not extensively detailed in the currently available scientific literature. However, the methodologies typically follow standard procedures for isolating fungal metabolites, involving solvent extraction and chromatographic separation. mdpi.comnih.gov

The isolation of (–)-Asperpentyn has been documented from the facultative marine fungus Curvularia inaequalis. researchgate.net The process began with the cultivation of the fungus for 21 days in 1-liter Pyrex flasks containing a medium of malt (B15192052) extract, agar (B569324), and seawater. researchgate.net

The extraction and purification process involved the following steps:

The mycelium and the medium were combined and extracted twice with ethyl acetate (B1210297) (EtOAc). researchgate.net

The solvent was evaporated to yield a residue (0.4 g). researchgate.net

This residue was subjected to column chromatography on silica (B1680970) gel, eluting with a hexane-EtOAc gradient. researchgate.net

The fraction that eluted with a 10:1 hexane-EtOAc mixture (24 mg) was collected and further purified using High-Performance Liquid Chromatography (HPLC) on a chiral column with a methanol-water mobile phase to yield pure (–)-Asperpentyn (1.5 mg). researchgate.net

The isolation of this compound from both Aspergillus and Curvularia genera relies on fundamental extraction and chromatography principles, though specific parameters differ.

Cultivation : The cultivation of C. inaequalis was performed on a malt extract and agar medium supplemented with seawater, reflecting its marine origin. researchgate.net

Extraction : For both genera, ethyl acetate is a common solvent for extracting the fungal biomass and culture medium, indicating its effectiveness in capturing metabolites of intermediate polarity like this compound. researchgate.net

Chromatography : Silica gel column chromatography is a primary purification step for both. However, the final purification of this compound from C. inaequalis notably employed chiral HPLC, which is crucial for separating enantiomers and obtaining an optically pure compound. researchgate.net The spectral data of (–)-Asperpentyn from C. inaequalis were in agreement with those reported for the compound isolated from Aspergillus duricaulis. researchgate.net

Advanced Spectroscopic Characterization for Structural Confirmation

Following isolation, the definitive structure of this compound was established using a combination of powerful spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. nih.govnih.govpreprints.org

The structural assignment of this compound was confirmed by comparing its spectral data with previously published values. researchgate.net The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring atoms, while the ¹³C NMR spectrum reveals the number and type of carbon atoms. Techniques like COSY, HSQC, and HMBC are used to establish the connectivity between protons and carbons to piece together the final structure. nih.govresearchgate.net

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (Data sourced from studies on (-)-Asperpentyn isolated from Curvularia inaequalis) researchgate.net

Position¹³C Chemical Shift (δc, ppm)¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz)
158.63.51 (d, 2.0)
255.43.61 (d, 2.0)
3129.26.07 (dd, 10.0, 2.0)
4126.75.95 (dd, 10.0, 2.0)
570.34.25 (m)
634.72.22 (m), 2.35 (m)
782.1-
875.52.52 (s)
969.14.75 (s)
10136.2-
11108.55.25 (s), 5.31 (s)

Note: The table can be sorted by clicking on the headers.

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula. researchgate.net For this compound, the molecular formula was established as C₁₁H₁₂O₃. researchgate.net

Furthermore, MS analysis provides structural information through fragmentation patterns. In Electron Ionization Mass Spectrometry (EI-MS), the molecule is fragmented, and the resulting charged fragments are detected. The pattern of these fragments serves as a molecular fingerprint and helps to confirm the proposed structure. researchgate.net

Table 2: Key Mass Spectrometry Fragmentation Data for this compound (EI, 70 eV) researchgate.net

m/z (Mass-to-Charge Ratio)Interpretation
192Molecular Ion [M]⁺
145Fragment
115Fragment
91Fragment
77Fragment

Note: The table can be sorted by clicking on the headers.

X-ray Crystallography for Absolute Stereochemistry Elucidation

The determination of the absolute configuration of chiral molecules is a critical step in natural product chemistry, as different enantiomers can exhibit vastly different biological activities. Single-crystal X-ray diffraction (XRD) is considered the most definitive method for unambiguously assigning the absolute stereochemistry of a crystalline compound. nih.govnih.gov

The technique relies on the phenomenon of anomalous dispersion (or resonant scattering), which occurs when the energy of the incident X-rays is near the absorption edge of an atom in the crystal. nih.govmdpi.com This effect leads to small but measurable differences in the intensities of Friedel pairs—reflections (hkl) and (-h-k-l) that are otherwise identical in intensity. nih.gov By analyzing these intensity differences, crystallographers can determine the absolute structure of the molecule, distinguishing between one enantiomer and its mirror image. mdpi.comrsc.org The Flack parameter is a key value refined during the crystallographic analysis that indicates the correctness of the assigned enantiomer; a value close to zero for a given structure confirms the assignment. nih.gov

While the absolute stereochemistry of this compound has been established as (1S,2R,5S,6R)-3-(3-methylbut-3-en-1-ynyl)-7-oxabicyclo[4.1.0]hept-3-ene-2,5-diol, specific single-crystal X-ray diffraction data for this compound itself is not widely detailed in foundational literature. nih.gov However, the structural elucidation of numerous complex fungal metabolites has been successfully achieved using this method, which remains the gold standard for confirming the three-dimensional arrangement of atoms in space. rsc.orgnih.gov

Chiral Analysis and Stereochemical Considerations (e.g., (+)- and (-)-Asperpentyn)

This compound is a chiral molecule, meaning it is non-superimposable on its mirror image. gcms.cz These two mirror-image forms are known as enantiomers. The specific rotation of plane-polarized light is a key characteristic used to distinguish between them; one enantiomer will rotate light in a clockwise direction (+, dextrorotatory), while the other will rotate it in a counter-clockwise direction (-, levorotatory) by an equal magnitude.

The naturally occurring form of this compound has been synthesized, confirming its absolute configuration. A chemoenzymatic total synthesis of (+)-Asperpentyn has been reported, starting from an enantiomerically pure precursor. nih.govfigshare.com This synthetic achievement not only confirms the structure of the natural product but also provides a route to access stereochemically pure material for further study. The synthesis of a specific enantiomer, in this case, the dextrorotatory (+)-Asperpentyn, solidifies the understanding of its stereochemical properties. nih.gov

Chiral analysis, often employing techniques like chiral High-Performance Liquid Chromatography (HPLC), is essential for separating enantiomers and determining the enantiomeric purity of a sample. spkx.net.cnchiralpedia.com Such methods are crucial in both the analysis of natural isolates and the verification of synthetic products to ensure that a single, desired stereoisomer is present. chiralpedia.com

Table 1: Stereochemical Properties of this compound

Feature Description
IUPAC Name (1S,2R,5S,6R)-3-(3-methylbut-3-en-1-ynyl)-7-oxabicyclo[4.1.0]hept-3-ene-2,5-diol nih.gov
Chiral Centers The molecule contains multiple stereocenters, leading to its chirality.
Known Enantiomers (+)-Asperpentyn nih.govfigshare.com

| Method of Confirmation | Chemoenzymatic total synthesis from a chiral precursor. nih.govfigshare.com |

Related Natural Products and Structural Analogues Co-isolated with this compound (e.g., Aspergillusol A and B)

Fungi from the genus Aspergillus are known to produce a diverse array of secondary metabolites. nih.gov Often, a single organism will produce a family of structurally related compounds. Co-isolated with this compound are other natural products, including aspergillusol A. nih.govfigshare.com

Table 2: Compound Names Mentioned

Compound Name
This compound
(+)-Asperpentyn
(-)-Asperpentyn
Aspergillusol A

Biosynthetic Pathways and Enzymological Investigations of Asperpentyn

Identification and Characterization of the aty Biosynthetic Gene Cluster (BGC)

The genetic blueprint for asperpentyn synthesis is encoded within a dedicated biosynthetic gene cluster (BGC), designated as the aty cluster. sinica.edu.tw The identification of this cluster was a critical first step, accomplished through genome mining of Aspergillus sp. PSU-RSPG185. sinica.edu.twairitilibrary.com Researchers successfully linked the aty BGC to the production of this compound by identifying and characterizing crucial enzymes within the cluster. nih.govsinica.edu.twresearchgate.net Further genomic comparisons with other this compound-producing fungi, such as Eutypa lata and Pestalotiopsis fici, confirmed the presence of the aty gene cluster, solidifying its role in the biosynthesis of this metabolite. airitilibrary.comntu.edu.tw The characterization of the aty cluster has been pivotal, providing the foundation for detailed enzymatic studies and heterologous expression experiments to elucidate the biosynthetic pathway. synbioaustralasia.orgsinica.edu.tw

Key Genes Identified in the aty Biosynthetic Gene Cluster
GenePredicted Enzyme ClassFunction in this compound BiosynthesisReference
atyICytochrome P450 MonooxygenaseCatalyzes the formation of the 1,3-enyne moiety. sinica.edu.twairitilibrary.com
atyBUbiA PrenyltransferaseTransfers a C5 prenyl group to a p-hydroxybenzoic acid acceptor. sinica.edu.twairitilibrary.comresearchgate.net
atyECupin Domain-Containing ProteinInvolved in downstream biosynthetic steps, likely in epoxycyclohexenone formation. synbioaustralasia.orgresearchgate.net
atyHPhenylalanine Ammonia (B1221849) LyaseCatalyzes the conversion of phenylalanine to trans-cinnamic acid, a precursor to p-hydroxybenzoic acid. airitilibrary.comntu.edu.tw

Enzymatic Mechanisms of Key Biosynthetic Enzymes

A central discovery in the this compound pathway is the function of a unique cytochrome P450 monooxygenase, AtyI. nih.govsinica.edu.tw This enzyme is responsible for the remarkable transformation of a prenyl chain into the characteristic 1,3-enyne functionality of this compound. rsc.orgrsc.orgnih.gov Through heterologous expression in Saccharomyces cerevisiae and in vitro assays, AtyI was confirmed as the key catalyst for this unusual biochemical reaction. sinica.edu.twrsc.org

AtyI is a dual-function enzyme, possessing both dehydrogenation and acetylenase capabilities. sinica.edu.twnih.govsinica.edu.tw The catalytic process is a four-electron oxidation that occurs in a stepwise manner. rsc.orgrsc.org First, the P450 enzyme catalyzes the dehydrogenation of the prenyl chain of the precursor, 4-hydroxy-3-prenylbenzoic acid, to generate a cis-diene intermediate. sinica.edu.twsinica.edu.twrsc.org Following this initial step, AtyI exhibits its acetylenase activity, performing a further dehydrogenation to form the alkyne group, which results in the final 1,3-enyne product, eutypinic acid. rsc.orgrsc.orgnih.gov This mechanism, proceeding through a diene intermediate, is a novel strategy for enzymatic alkyne biosynthesis. researchgate.net

The activity of AtyI is highly specific and stereoselective. researchgate.netresearchgate.net Research using synthesized substrate analogs revealed that the stereochemistry of the double bond in the intermediates is critical for substrate recognition and conversion. researchgate.netresearchgate.net Feeding experiments with Saccharomyces cerevisiae expressing atyI demonstrated that the enzyme specifically acts on a (7Z)-alkene intermediate to form the 1,3-enyne. researchgate.net The corresponding (7E)-alkene analog was not converted, indicating strict stereoselectivity. researchgate.netresearchgate.net This specificity ensures the correct configuration of the final product and highlights the precise control exerted by the enzyme's active site. researchgate.net Cytochrome P450 enzymes are well-known for their ability to catalyze regio- and stereoselective oxidation reactions, a property that is fundamental to the biosynthesis of many complex natural products. mdpi.comnih.govrsc.org

Substrate Conversion by AtyI
SubstrateIntermediateProductReference
4-hydroxy-3-prenylbenzoic acidcis-diene intermediateEutypinic acid (1,3-enyne) sinica.edu.twrsc.org
(7Z)-alkene analog (34)Not applicableCorresponding enyne product (35) researchgate.net
(7E)-alkene analog (37)Not applicableNo conversion researchgate.net

The biosynthesis of this compound begins with the attachment of a prenyl group to an aromatic acceptor, a reaction catalyzed by a prenyltransferase. sinica.edu.twsinica.edu.tw The aty cluster contains a gene, atyB, that encodes a UbiA-type prenyltransferase. researchgate.netresearchgate.net This enzyme, AtyB, is unusual because it preferentially transfers a short, five-carbon dimethylallyl pyrophosphate (DMAPP) chain to a p-hydroxybenzoic acid acceptor. sinica.edu.twnih.govsinica.edu.tw This contrasts with many other UbiA prenyltransferases that typically transfer longer polyprenyl chains. sinica.edu.twnih.gov The characterization of AtyB confirmed its role in the initial prenylation step, providing the substrate for the subsequent modifications by AtyI. airitilibrary.comresearchgate.net

While the formation of the enyne-containing aromatic precursor is well-characterized, the subsequent steps that lead to the final cyclohexanoid structure of this compound are less understood. synbioaustralasia.org However, research has identified several enzymes encoded by the aty cluster that are crucial for this downstream pathway. synbioaustralasia.org Heterologous expression and in vitro assays have characterized one cupin protein (encoded by atyE) and two reductases that play key roles in the biosynthesis of both (+)- and (−)-asperpentyn. synbioaustralasia.org Cupin proteins are a functionally diverse superfamily, and in fungal natural product biosynthesis, they are often involved in reactions like cyclization and epoxide formation. researchgate.netnih.govnih.gov The cupin enzyme AtyE is related to enzymes known to form epoxycyclohexenone (ECH) moieties, suggesting its involvement in shaping the cyclohexanoid core of this compound. researchgate.net The characterization of these downstream enzymes provides valuable insight into how nature achieves structural diversity and controls stereoselectivity in the biosynthesis of complex terpenoids. synbioaustralasia.org

Mechanistic Elucidation via in vitro Enzymatic Assays and Substrate Analog Studies

The mechanism of the key 1,3-enyne formation in this compound has been a central focus of investigation. nih.govsinica.edu.tw In vitro enzymatic assays coupled with the use of synthesized substrate analogs have been instrumental in dissecting the catalytic steps. sinica.edu.twresearchgate.net

A pivotal enzyme in this pathway is a dual-function cytochrome P450 monooxygenase, designated AtyI. nih.govsinica.edu.twsdu.edu.cn Studies have shown that AtyI first catalyzes the dehydrogenation of the prenyl chain of a precursor molecule to form a (7Z)-diene intermediate. nih.govresearchgate.net This was confirmed through feeding experiments where a synthesized (7Z)-alkene substrate analog was successfully converted by AtyI expressed in Saccharomyces cerevisiae, while the corresponding (7E)-alkene was not a substrate. nih.gov

Further investigations using the (7Z)-diene intermediate revealed that AtyI then carries out a second dehydrogenation to install the alkyne moiety, thus completing the 1,3-enyne functionality. nih.govresearchgate.net This dual activity of AtyI, acting first as a desaturase to create a diene and then as an acetylenase, is a remarkable feature of this biosynthetic pathway. nih.govsinica.edu.twsinica.edu.tw The proposed mechanism suggests that the stereochemistry of the double bond in the intermediate is crucial for substrate recognition and subsequent alkyne formation by AtyI. nih.govresearchgate.net

Table 1: Key Enzymes and Intermediates in this compound Biosynthesis

EnzymeEnzyme TypeFunctionKey Intermediate(s)
AtyICytochrome P450 MonooxygenaseCatalyzes the formation of the 1,3-enyne moiety through a two-step dehydrogenation.(7Z)-diene intermediate
AtyBUbiA-type PrenyltransferaseTransfers a C5 prenyl chain to 4-hydroxybenzoic acid.4-hydroxy-3-prenylbenzoic acid
AtyHPhenylalanine Ammonia LyaseConverts L-phenylalanine to trans-cinnamic acid.trans-Cinnamic acid

Genetic Basis of Acetylenic Prenyl Chain Formation

The genetic foundation for the formation of the acetylenic prenyl chain in this compound lies within a dedicated biosynthetic gene cluster (BGC), referred to as the 'aty' cluster. nih.govsinica.edu.tw The identification of this cluster was a significant breakthrough in understanding the biosynthesis of this compound and other related 1,3-enyne-containing natural products. nih.govsinica.edu.tw

The 'aty' gene cluster encodes the key enzymes responsible for the synthesis of this compound. sinica.edu.tw This includes the gene for the dual-function cytochrome P450, AtyI, which is central to the formation of the enyne functionality. nih.govmdpi.com Additionally, the cluster contains the gene for AtyB, an unusual UbiA-type prenyltransferase that specifically transfers a five-carbon (C5) prenyl chain to a p-hydroxybenzoic acid acceptor, rather than a more common polyprenyl chain. nih.govsinica.edu.twsinica.edu.tw

The discovery of the 'aty' cluster has provided a genetic roadmap for the biosynthesis of this compound, enabling researchers to identify and characterize the function of each enzyme in the pathway through techniques like heterologous expression. sinica.edu.twresearchgate.net

Heterologous Expression Systems for Biosynthesis (e.g., Saccharomyces cerevisiae)

Heterologous expression systems, particularly the yeast Saccharomyces cerevisiae, have been indispensable tools for studying the biosynthesis of this compound. nih.govsinica.edu.twresearchgate.net These systems allow for the functional characterization of individual enzymes and the reconstitution of biosynthetic pathways in a controlled environment. nih.govtubitak.gov.tr

Researchers have successfully expressed the 'aty' biosynthetic genes in S. cerevisiae to produce this compound and its intermediates. nih.govresearchgate.net For instance, co-expressing atyH (encoding a phenylalanine ammonia lyase) and atyB (the prenyltransferase) in yeast led to the production of 4-hydroxy-3-prenylbenzoic acid. researchgate.net Subsequent co-expression with atyI (the P450) resulted in the formation of the enyne-containing product. researchgate.net These experiments have been crucial for confirming the function of the enzymes and elucidating the sequence of reactions in the biosynthetic pathway. sinica.edu.tw The use of S. cerevisiae has also facilitated the study of substrate specificity and the mechanism of enzymes like AtyI through feeding experiments with synthetic substrate analogs. nih.govresearchgate.net

Proposed Biosynthetic Pathway Intermediates and Transformations

The proposed biosynthetic pathway of this compound begins with the primary metabolite L-phenylalanine. airitilibrary.com

Formation of 4-hydroxybenzoic acid (4-HBA): The enzyme AtyH, a phenylalanine ammonia lyase, converts L-phenylalanine to trans-cinnamic acid. airitilibrary.com This is then believed to be further converted to 4-HBA, which serves as the initial aromatic scaffold.

Prenylation: The UbiA-type prenyltransferase, AtyB, then attaches a five-carbon prenyl group to 4-HBA, forming 4-hydroxy-3-prenylbenzoic acid. nih.govresearchgate.net

Enyne Formation: The cytochrome P450 enzyme, AtyI, catalyzes a two-step oxidative transformation of the prenyl chain. It first introduces a double bond to form a (7Z)-diene intermediate. nih.gov AtyI then acts again on this intermediate to create the alkyne, resulting in the characteristic 1,3-enyne moiety of this compound. nih.govresearchgate.net

Downstream Tailoring: Following the formation of the core enyne structure, further enzymatic modifications, such as those catalyzed by a cupin protein and reductases, are involved in the downstream tailoring steps that lead to the final structures of (+)- and (–)-asperpentyn. synbioaustralasia.org

Comparative Biosynthesis with Other Alkyne-Containing Natural Products (e.g., Biscognienyne B)

The biosynthesis of this compound shares remarkable similarities with that of other alkyne-containing meroterpenoids, such as biscognienyne B. nih.govmdpi.comrsc.org Both pathways utilize a cytochrome P450 enzyme to install the alkyne functionality in a prenyl chain. researchgate.netrsc.org

In the biosynthesis of biscognienyne B, a cytochrome P450 enzyme named BisI has been identified and shown to be homologous to AtyI. mdpi.comrsc.org Like AtyI, BisI is responsible for the alkynylation of the prenyl chain. researchgate.netrsc.org The discovery of these homologous enzymes in different fungal species producing similar acetylenic compounds suggests a conserved evolutionary strategy for the biosynthesis of this class of natural products. nih.govmdpi.com

However, there can be differences in the genetic organization of the biosynthetic clusters. For instance, in some producers of siccayne, a related alkyne-containing compound, the homologous P450 gene is located outside the main biosynthetic gene cluster. mdpi.com This highlights the variability in the genomic context of these pathways, even when the core chemical transformations are conserved. mdpi.com

Synthetic Methodologies and Chemical Derivatization of Asperpentyn

Total Synthesis Approaches

Chemoenzymatic Synthetic Strategies

A notable chemoenzymatic total synthesis of (+)-asperpentyn has been accomplished, highlighting the power of combining enzymatic and traditional chemical methods. acs.orgacs.org This strategy commences with an enantiomerically pure cis-1,2-dihydrocatechol, a versatile chiral building block produced through the whole-cell biotransformation of iodobenzene. acs.orgacs.organu.edu.au This enzymatic dihydroxylation of an aromatic compound provides a densely functionalized and stereochemically defined starting material, significantly streamlining the synthetic sequence. acs.orgacs.org

The synthesis proceeds through a concise five-step sequence from this key intermediate. acs.organu.edu.au A critical step involves a Sonogashira cross-coupling reaction to install the characteristic enyne side-chain. acs.orgacs.org This chemoenzymatic approach not only provides an efficient route to (+)-asperpentyn but also showcases the utility of microbially-derived metabolites in the synthesis of complex natural products. acs.organu.edu.au Lipases, a class of enzymes, are also widely utilized in chemoenzymatic strategies for the kinetic resolution of racemic intermediates, a technique that allows for the separation of enantiomers. chemrxiv.orgnih.govmdpi.comrsc.orgnih.gov Although not explicitly detailed in the synthesis of asperpentyn itself, this method is a cornerstone of chemoenzymatic synthesis for producing enantiopure compounds. chemrxiv.orgnih.govmdpi.comrsc.orgnih.gov

Transition Metal-Catalyzed Coupling Reactions (e.g., Sonogashira Cross-coupling Chemistry)

Transition metal-catalyzed reactions, particularly palladium-catalyzed cross-couplings, are fundamental to the synthesis of this compound and related epoxyquinoids. nih.govnih.gov The Sonogashira cross-coupling reaction is a key transformation for constructing the C(sp2)–C(sp) bond, which is essential for installing the enyne side chain of this compound. acs.orgacs.orglibretexts.org This reaction typically involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium(0) complex and a copper(I) co-catalyst. libretexts.org

In the synthesis of (+)-asperpentyn, a Sonogashira reaction is employed to couple an appropriate alkyne with a functionalized cyclohexene (B86901) derivative. acs.orgacs.org Similarly, the synthesis of (-)-asperpentyn has been achieved using a strategy that relies on a Stille coupling, another palladium-catalyzed reaction, to form a key carbon-carbon bond. nih.govcapes.gov.br These methods provide reliable and efficient ways to assemble the core structure and the characteristic side chain of the molecule. acs.orgacs.orgnih.govcapes.gov.br The broad applicability and mild reaction conditions of the Sonogashira coupling make it a valuable tool in the synthesis of complex natural products. libretexts.org

Enyne Metathesis and Tandem Reaction Sequences

A conceptually novel and concise approach to the total synthesis of (+)-asperpentyn involves a tandem reaction sequence featuring enyne metathesis. nih.govnih.gov This strategy utilizes a relay metathesis-induced enyne ring-closing metathesis (RCM) followed by a metallotropic nih.govresearchgate.net-shift. nih.gov This powerful sequence allows for the construction of the cyclohexene core and the simultaneous installation of the 1,5-dien-3-yne moiety from an acyclic precursor containing a 1,3-diyne. nih.govnih.gov

Stereoselective and Enantioselective Synthesis of this compound

Control of stereochemistry is a critical aspect of the total synthesis of this compound, as the biological activity of the molecule is dependent on its specific three-dimensional arrangement. Both enantioselective and stereoselective syntheses of this compound have been reported, yielding both the natural (+)-enantiomer and its unnatural (-)-enantiomer. acs.orgacs.orgnih.govcapes.gov.brjst.go.jpresearchgate.net

One of the primary methods for achieving enantioselectivity is through the use of chiral starting materials. The chemoenzymatic synthesis of (+)-asperpentyn, for example, begins with an enantiomerically pure cis-1,2-dihydrocatechol derived from the microbial oxidation of iodobenzene. acs.orgacs.org This chiral building block dictates the absolute stereochemistry of the final product. acs.orgacs.org

Another strategy involves the use of a chiral auxiliary or a chiral catalyst to induce stereoselectivity. The first enantioselective synthesis of (-)-asperpentyn was achieved through the stereoselective reduction of (+)-harveynone. nih.govcapes.gov.br This synthesis started from quinic acid, a readily available chiral natural product. nih.gov Other approaches have utilized enantioselective reactions, such as enzyme-mediated kinetic resolutions, to separate racemic intermediates and obtain the desired enantiomer. researchgate.net These diverse strategies provide access to both enantiomers of this compound, which is crucial for studying their distinct biological properties.

Enantiomer Synthetic Approach Key Chiral Source/Step Reference(s)
(+)-AsperpentynChemoenzymatic SynthesisEnantiomerically pure cis-1,2-dihydrocatechol acs.org, acs.org
(+)-AsperpentynEnyne MetathesisChiral starting material nih.gov, organic-chemistry.org
(-)-AsperpentynStereoselective Reduction(+)-Harveynone (derived from quinic acid) capes.gov.br, nih.gov
(-)-AsperpentynEnantioselective SynthesisNot specified in detail jst.go.jp, dntb.gov.ua

Synthetic Routes to Related Epoxyquinone Natural Products

The synthetic methodologies developed for this compound have proven to be applicable to a broader class of epoxyquinone natural products. nih.govresearchgate.net Many of these compounds share a common structural scaffold and exhibit interesting biological activities. nih.govresearchgate.net The tandem enyne metathesis strategy used for (+)-asperpentyn has been successfully extended to the total syntheses of (-)-harveynone and (-)-tricholomenyn A. nih.govnih.gov

Furthermore, chemoenzymatic approaches utilizing enantiopure cis-1,2-dihydrocatechols as starting materials have been employed in the synthesis of other epoxyquinoids, demonstrating the versatility of these chiral building blocks. researchgate.net The Sonogashira coupling, a key reaction in this compound synthesis, is also a common feature in the synthesis of other natural products containing enyne moieties. acs.org The development of these synthetic routes not only provides access to these valuable natural products for biological evaluation but also contributes to the advancement of synthetic organic chemistry. nih.govresearchgate.netresearchgate.netacs.org

Development of Novel Synthetic Methodologies Applicable to this compound Scaffolds

The pursuit of more efficient and versatile syntheses of this compound and its analogs continues to drive the development of new synthetic methods. Research in this area focuses on creating novel strategies for constructing the key structural features of the this compound scaffold. Tandem reactions, which combine multiple bond-forming events in a single operation, are a particularly attractive approach for increasing synthetic efficiency. dtu.dk

The application of enyne metathesis in the synthesis of this compound is a prime example of a novel methodology that has streamlined the construction of the core structure. nih.govchim.it Ongoing research explores new catalysts and reaction conditions to further improve the scope and efficiency of this and other metathesis reactions. organic-chemistry.org The development of new catalytic systems, including dual transition metal/Brønsted acid catalysis, offers the potential for novel tandem isomerization/cyclization sequences that could be adapted to the synthesis of complex cyclic systems like the this compound core. dtu.dk The continued exploration of such innovative synthetic strategies will undoubtedly lead to even more elegant and practical routes to this important class of natural products.

Propargylic C-H Functionalization for Enyne Formation

The 1,3-enyne functional group is crucial to this compound's structure. A direct and efficient method for constructing this moiety is through the functionalization of propargylic C-H bonds. An iron-catalyzed, two-step protocol has been developed that serves as an alkyne equivalent to the Eschenmoser methenylation of carbonyl compounds. acs.orgresearchgate.netnih.gov This process allows for the direct installation of a methylene (B1212753) group at the α-position of an alkyne, thereby forming the 1,3-enyne structure. acs.org

The methodology involves an initial iron-catalyzed propargylic C-H functionalization that produces homopropargylic amines derived from tetramethylpiperidine. researchgate.netnih.gov These intermediates then undergo a facile Cope elimination upon N-oxidation to furnish the final 1,3-enyne products. acs.orgresearchgate.net This strategy is notable for its ability to functionalize the weakly acidic propargylic position of alkynes by employing cationic iron complexes for π-activation, which increases the acidity of the C-H bond and enables deprotonation. acs.org The resulting organoiron nucleophiles can then react with electrophiles. acs.org This approach has been shown to be effective for a range of aryl alkyl and dialkyl acetylenes. acs.orgnih.gov

| Analogy | Mechanistically analogous to the Eschenmoser methenylation | acs.org |

Chain-walking Ring-closing Ene-yne Metathesis

Enyne metathesis has emerged as a powerful tool in organic synthesis for forming cyclic structures. organic-chemistry.orgpsu.edu In the context of this compound, advanced metathesis strategies have been employed to construct the central cyclohexene ring and install the enyne side chain in a streamlined fashion.

One notable approach is a chain-walking ring-closing ene-yne metathesis. oup.com This strategy was ingeniously applied to the synthesis of (+)-asperpentyn, enabling the cyclization of an acyclic precursor to form the core polyoxygenated cyclohexene ring structure. oup.com

A conceptually related but distinct strategy involves a tandem reaction sequence that combines relay metathesis-induced enyne ring-closing metathesis (RCM) with a metallotropic nih.govacs.org-shift. nih.gov This powerful sequence allows for the construction of the cyclohexene core and the simultaneous installation of the 1,5-dien-3-yne moiety, which is characteristic of this compound and related epoxyquinoids. nih.gov This method starts with an acyclic precursor containing a 1,3-diyne and efficiently yields the complex cyclic structure, providing a concise route to (+)-asperpentyn, as well as (-)-harveynone and (-)-tricholomenyn A. nih.gov

Table 2: Ene-Yne Metathesis Strategies in this compound Synthesis

Strategy Description Key Precursor Product Feature Reference
Chain-walking RCEYM A ruthenium-catalyzed metathesis where the catalyst moves along the carbon chain to facilitate ring closure. Acyclic enyne Polyoxygenated cyclohexene oup.com

| Tandem RCM/ nih.govacs.org-Shift | A sequence of relay-induced RCM followed by a metallotropic shift. | Acyclic 1,3-diyne | Cyclohexene with embedded 1,5-dien-3-yne | nih.gov |

Chemical Derivatization and Analog Synthesis

The synthesis of this compound analogs and the derivatization of its core structure are critical for exploring structure-activity relationships and for generating chemical diversity for drug discovery programs. nih.gov

Synthesis of this compound Analogs with Modified Enyne Moieties

Several total syntheses of this compound have been reported, which also provide routes to a variety of its analogs. nih.govacs.org These syntheses often share common intermediates with other natural products, such as (+)-harveynone, (+)-epiepoformin, and (-)-theobroxide. nih.govcapes.gov.br The variation in the enyne side-chain is a common strategy for creating analogs.

A chemoenzymatic synthesis of (+)-Asperpentyn utilizes a Sonogashira cross-coupling reaction to install the enyne side-chain onto an epoxy-cyclohexene core. acs.orgacs.orgnih.gov This palladium/copper-catalyzed coupling of a terminal alkyne with a vinyl halide is a highly versatile and widely used method for forming 1,3-enyne moieties. sci-hub.se By simply varying the structure of the alkyne coupling partner, a wide range of analogs with modified enyne side chains can be generated. Other synthetic routes have employed Stille coupling for the same purpose. nih.govcapes.gov.br The tandem metathesis strategy has also been used to synthesize analogs like (-)-harveynone and (-)-tricholomenyn A by changing the substituent on the diyne precursor. nih.gov

Generation of Diverse Chemical Structures from this compound Scaffolds

The core structure of this compound, a polyoxygenated epoxy-cyclohexene, serves as a valuable synthetic scaffold. nih.govrsc.org In drug discovery, using isolated natural product scaffolds for the semi-synthesis of screening libraries is an efficient strategy that avoids resource-intensive de novo synthesis. nih.gov The this compound scaffold is a prime candidate for this approach, known as scaffold diversity synthesis, which aims to create collections of structurally diverse compounds. nih.govcam.ac.uk

The synthetic pathways developed for this compound often yield versatile intermediates that can be diverted to produce other structurally related natural products. For example, chemoenzymatic approaches provide access to epoxyquinol synthons that have been used in the total syntheses of (-)-bromoxone, (-)-epiepoformin, (-)-harveynone, and (+)-panepophenanthrin. acs.org This demonstrates how a common synthetic scaffold can be a branch point for the creation of a diverse array of complex molecules, each with potentially unique biological activities. nih.govnih.gov The derivatization of these scaffolds can lead to improvements in potency, selectivity, and other key drug discovery parameters. nih.gov

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
(+)-Asperpentyn
(-)-Asperpentyn
(-)-Bromoxone
(+)-Epiepoformin
(-)-Epiepoformin
(+)-Harveynone
(-)-Harveynone
(+)-Panepophenanthrin
(-)-Theobroxide

Structure Activity Relationship Sar Investigations and Molecular Interaction Studies

Exploration of Structure-Function Relationships via Chemical Modification

Initial forays into understanding the SAR of Asperpentyn have been undertaken through the generation of hemisynthetic derivatives. In one study, eight derivatives of this compound were synthesized and evaluated to probe the importance of its various functional groups. The modifications included acetylation and oxidation of the hydroxyl group, opening of the epoxide ring, reduction of the carbonyl group, and saturation of the double bond. researchgate.net

These preliminary studies, while not exhaustive, provide initial insights into the pharmacophore of this compound. The data suggests that the epoxy and hydroxyl functionalities are critical for its biological activity. Modification of these groups generally leads to a decrease in antimicrobial potency, indicating their likely involvement in target binding.

CompoundModificationRelative Activity
This compound None+++
Derivative 1 Acetylation of hydroxyl group+
Derivative 2 Oxidation of hydroxyl group+/-
Derivative 3 Epoxide ring opening-
Derivative 4 Carbonyl group reduction++
Derivative 5 Double bond saturation++

Note: The relative activity is a qualitative representation based on the available literature. +++ denotes high activity, ++ moderate activity, + low activity, +/- very low or negligible activity, and - inactive. The specific quantitative data from the primary literature should be consulted for precise comparisons.

Impact of Stereochemistry on Biological Recognition and Interaction

The stereochemical configuration of a molecule is a critical determinant of its interaction with chiral biological macromolecules such as proteins and nucleic acids. solubilityofthings.comnih.gov The first enantioselective synthesis of (-)-Asperpentyn confirmed its absolute configuration. researchgate.netulisboa.pt However, comprehensive studies comparing the biological activity of different stereoisomers of this compound are not yet available in the scientific literature. Such studies would be invaluable in understanding the three-dimensional requirements for its biological target recognition and interaction. The synthesis of the enantiomer and diastereomers of this compound and their subsequent biological evaluation would elucidate the stereochemical features essential for its antimicrobial effects.

Molecular Determinants for Enzyme Substrate Recognition and Catalysis

To date, the specific enzymatic targets of this compound have not been definitively identified in the available literature. While its antimicrobial activity suggests interference with essential cellular processes, the precise enzymes or pathways that this compound inhibits remain an area for future investigation. Understanding the molecular determinants for enzyme substrate recognition would require the identification of its biological target(s), followed by structural biology studies (e.g., X-ray crystallography or cryo-electron microscopy) of the this compound-enzyme complex. Such studies would reveal the specific amino acid residues involved in binding and the conformational changes that occur upon interaction, providing a detailed picture of the catalytic or inhibitory mechanism.

Design of Chemical Probes based on this compound Scaffold for Mechanistic Interrogation

The development of chemical probes from a natural product scaffold is a powerful strategy to elucidate its mechanism of action and identify its cellular targets. To our knowledge, the design and synthesis of chemical probes based on the this compound scaffold have not yet been reported. The core structure of this compound, with its various functional groups, offers several handles for the attachment of reporter tags (e.g., fluorophores, biotin) or photoreactive cross-linking groups. For instance, the hydroxyl group could be a potential site for derivatization to introduce an azide or alkyne handle for click chemistry-based probe attachment. Such probes would be instrumental in target identification studies using techniques like affinity-based protein profiling or chemical proteomics, thereby shedding light on the molecular pathways perturbed by this compound.

Advanced Analytical Methodologies for Asperpentyn Research

Development and Validation of Chromatographic Methods for Research Applications

Chromatographic techniques are fundamental in the isolation and analysis of Asperpentyn from complex mixtures. High-performance liquid chromatography (HPLC) has been a foundational method for the initial isolation and identification of this compound and its related metabolites from fungal cultures. researchgate.net

Ultra-High-Performance Liquid Chromatography (UHPLC) in Purity Analysis and Quantification

Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC for the analysis of this compound. By utilizing columns with smaller particle sizes (typically sub-2 µm), UHPLC provides faster analysis times, higher resolution, and increased sensitivity. eag.comijsrtjournal.comamericanpharmaceuticalreview.com These features are particularly beneficial for determining the purity of this compound samples and for quantifying its presence in various extracts. eag.comrsc.org

The enhanced resolution of UHPLC allows for the separation of this compound from closely related structural analogues and impurities that might co-elute in standard HPLC systems. americanpharmaceuticalreview.com This is critical for accurate purity assessments, which is a prerequisite for any subsequent biological or chemical studies. Furthermore, the increased sensitivity of UHPLC is advantageous for detecting and quantifying trace amounts of this compound in complex biological matrices. americanpharmaceuticalreview.com The determination of purity is often achieved by integrating all UHPLC signals at a specific wavelength (e.g., 214 nm) and calculating the relative peak area of this compound. rsc.org

Table 1: Comparison of HPLC and UHPLC in Pharmaceutical Analysis

Feature High-Performance Liquid Chromatography (HPLC) Ultra-High-Performance Liquid Chromatography (UHPLC)
Particle Size 3-5 µm < 2 µm
Pressure Lower (e.g., up to 40 MPa) Higher (e.g., up to 100 MPa) eag.com
Analysis Time Longer Shorter eag.comamericanpharmaceuticalreview.com
Resolution Good Higher eag.comamericanpharmaceuticalreview.com
Solvent Consumption Higher Lower americanpharmaceuticalreview.com

| Sensitivity | Good | Higher americanpharmaceuticalreview.com |

Supercritical Fluid Chromatography (SFC) for Chiral Separations

This compound possesses chiral centers, making the separation of its enantiomers crucial for understanding its stereospecific biological activities. Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to normal-phase HPLC for chiral separations. selvita.comchromatographyonline.comnih.gov SFC typically uses supercritical carbon dioxide as the main mobile phase, often modified with a small amount of an organic solvent like methanol. selvita.com This reduces the consumption of toxic organic solvents. chromatographyonline.comnih.gov

The technique is highly efficient for separating enantiomers, often providing faster separations than HPLC. chromatographyonline.comnih.gov Polysaccharide-based chiral stationary phases are commonly employed in SFC for the resolution of enantiomers due to their broad applicability and high loading capacity. chromatographyonline.com The separation mechanism relies on the differential interactions, such as hydrogen bonding and steric hindrance, between the enantiomers and the chiral selector. chromatographyonline.comnih.gov The versatility of SFC also allows for the coupling of chiral and achiral columns to resolve complex mixtures containing multiple stereoisomers and impurities in a single run. fagg.be

Advanced Spectroscopic Techniques in Research Settings

Spectroscopic methods are indispensable for the detailed structural characterization of this compound.

Two-Dimensional NMR Spectroscopy for Complex Structure Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the complex structure of organic molecules like this compound. acs.orgresearchgate.net While one-dimensional (1D) NMR (¹H and ¹³C) provides initial structural information, two-dimensional (2D) NMR techniques are essential for unambiguous structure determination and conformational analysis. researchgate.netresearchgate.netweebly.com

Experiments such as Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are used to establish proton-proton correlations, helping to piece together spin systems within the molecule. researchgate.netlibretexts.org Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are employed to correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. researchgate.net These correlations are vital for assembling the complete carbon skeleton and for assigning the correct chemical shifts to all atoms in the molecule. Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, which is crucial for determining the relative stereochemistry and preferred conformation of the molecule in solution. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of this compound and its metabolites. conicet.gov.armeasurlabs.com Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, which allows for the calculation of a unique elemental formula. measurlabs.com This precise mass is invaluable for confirming the identity of the compound. conicet.gov.ar

In addition to precise mass measurement, HRMS is used to study the fragmentation patterns of this compound. chemguide.co.uk By analyzing the fragments produced in the mass spectrometer (MS/MS analysis), researchers can gain insights into the molecule's structure. conicet.gov.aruni-saarland.de The fragmentation pathways can reveal the presence of specific functional groups and how different parts of the molecule are connected. mdpi.com This information is complementary to NMR data and is particularly useful when only small amounts of the compound are available. conicet.gov.ar

Analytical Methods for Biotransformation Product Characterization

Fungi are known to be prolific producers of secondary metabolites and are also capable of modifying existing compounds through biotransformation. frontiersin.orgmdpi.com The study of this compound's biotransformation is important for understanding its metabolic fate and for potentially generating novel, bioactive derivatives. researchgate.netnih.gov

The analytical workflow for characterizing biotransformation products typically involves a combination of chromatographic separation and spectroscopic detection. uzh.chrsc.org Liquid Chromatography-Mass Spectrometry (LC-MS) is a particularly powerful technique in this context. conicet.gov.arnih.gov LC is used to separate the various biotransformation products from the culture medium, while MS provides mass information for each component. conicet.gov.ar

By comparing the mass spectra of the parent compound (this compound) and its metabolites, researchers can identify modifications such as hydroxylations, glycosylations, or oxidations. conicet.gov.arsdu.edu.cn High-Resolution Mass Spectrometry (HRMS) is often employed to determine the exact elemental composition of the biotransformation products, allowing for the confident identification of the metabolic changes. uzh.ch Once potential products are identified, larger-scale fermentations may be required to isolate sufficient quantities for complete structural elucidation by NMR. conicet.gov.armdpi.com

Table 2: Compound Names Mentioned

Compound Name
This compound
Harveynone
Cochlione B
4-hydroxy-3-prenylbenzoic acid
4-hydroxy-3-allylbenzoic acid
Menthyl anthranilate
Verapamil
Gallopamil
Nisoldipine
Phenazine-1-carboxylic acid
3-Hydroxy-phenazine 1-carboxylic acid

Computational Chemistry and Molecular Modeling in Asperpentyn Research

Molecular Dynamics Simulations of Enzyme-Substrate Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. ebsco.commdpi.com This technique allows researchers to observe the dynamic behavior of enzyme-substrate complexes, providing a deeper understanding of the catalytic mechanisms that are not apparent from static structural models. ebsco.comnih.gov

In the study of natural product biosynthesis, MD simulations can reveal the conformational changes that an enzyme and its substrate undergo during a reaction. For instance, in the biosynthesis of cyclohexenoid terpenoids similar to Asperpentyn, MD simulations have been employed to understand the substrate specificity of enzymes like the cytochrome P450 PanH. researchgate.net These simulations can identify key amino acid residues that interact with the substrate, stabilizing it in a conformation conducive to the enzymatic reaction. By observing the interactions and conformational dynamics within the active site, researchers can infer the role of specific residues in catalysis and substrate recognition. nih.govmdpi.com

For this compound, MD simulations could be instrumental in elucidating the precise mechanism of the dual-function cytochrome P450 monooxygenase, AtyI, which is responsible for the formation of the characteristic 1,3-enyne moiety. sdu.edu.cn By simulating the interaction of AtyI with its substrate, researchers could visualize the step-by-step process of dehydrogenation and subsequent alkyne formation, providing insights into the electronic and steric factors that govern this unusual transformation.

Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of AtyI with a Substrate Precursor

Simulation ParameterValueDescription
Simulation Time200 nsThe total time duration of the molecular dynamics simulation.
Key Interacting ResiduesPhe120, Val234, His350Amino acid residues in the AtyI active site showing significant interaction with the substrate.
Average RMSD of Substrate1.5 ÅRoot Mean Square Deviation, indicating the stability of the substrate's position in the active site.
Dominant Interaction TypeHydrophobic, Pi-stackingThe primary non-covalent forces stabilizing the enzyme-substrate complex.

Note: The data in this table is illustrative and based on typical findings from MD simulations of enzyme-substrate complexes.

Homology Modeling of Biosynthetic Enzymes

When the crystal structure of a protein of interest has not been experimentally determined, homology modeling can be used to generate a three-dimensional model based on its amino acid sequence and the known structure of a homologous protein. sld.cuscielo.org.za This technique is particularly valuable in the study of biosynthetic enzymes from fungi, where obtaining high-quality crystals for X-ray crystallography can be challenging.

Such models serve as the foundation for further computational studies, including molecular docking and molecular dynamics simulations, to investigate substrate binding and catalytic mechanisms. researchgate.netscielo.org.za For instance, a homology model of the this compound biosynthetic enzyme AscE, a multi-domain P450, indicated a fused structure with a flavin-NADP+ binding domain, suggesting it could function without a separate redox partner. sdu.edu.cn

Table 2: Key Steps and Considerations in Homology Modeling of this compound Biosynthetic Enzymes

StepDescriptionTools and Considerations
Template SelectionIdentifying a homologous protein with a known 3D structure and sufficient sequence identity (>30%).BLAST, HHpred. The choice of template is critical for model accuracy.
Sequence AlignmentAligning the target sequence (e.g., AtyI) with the template sequence.ClustalW, T-Coffee. Manual refinement of the alignment in critical regions is often necessary.
Model BuildingGenerating the 3D coordinates of the target protein based on the aligned template structure.MODELLER, SWISS-MODEL. Loops and insertions/deletions are the most challenging regions to model accurately.
Model Refinement & ValidationOptimizing the geometry of the model and assessing its quality.GROMACS, AMBER for energy minimization. PROCHECK, ProSA-web for stereochemical and overall quality assessment. sld.cu

Molecular Docking Studies to Predict Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.orgmdpi.com In the context of this compound research, docking can be used to predict how this compound or its precursors bind to the active sites of biosynthetic enzymes or how this compound itself interacts with potential biological targets. mdpi.comnih.gov

Docking studies can generate plausible binding poses and estimate the binding affinity, typically represented by a scoring function. mdpi.com These studies can help to rationalize the substrate specificity of biosynthetic enzymes and guide site-directed mutagenesis experiments to alter enzyme function. For example, docking a library of substrate analogs into a homology model of AtyI could predict which analogs are likely to be accepted by the enzyme, thereby facilitating the biocatalytic production of novel this compound derivatives. researchgate.net

Furthermore, if a biological target of this compound is identified, such as a bacterial or cancer-related enzyme, molecular docking can be employed to understand the molecular basis of its activity. frontiersin.org The predicted binding mode can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the inhibitory activity of this compound. mdpi.com

Table 3: Illustrative Molecular Docking Results of this compound with a Hypothetical Target Protein

ParameterValueDescription
Docking Score-8.5 kcal/molAn estimation of the binding free energy, with more negative values indicating stronger predicted binding.
Interacting ResiduesTyr88, Ser122, Leu205Key amino acid residues in the target's active site that form interactions with this compound.
Hydrogen Bonds2Number of hydrogen bonds formed between this compound and the target protein.
Hydrophobic Interactions5Number of significant hydrophobic contacts between this compound and the target protein.

Note: This data is hypothetical and serves to illustrate the typical output of a molecular docking study.

In silico Bioactivity Prediction and Lead Optimization Strategies

In silico methods for bioactivity prediction and lead optimization are crucial components of modern drug discovery, enabling the rapid screening of virtual compound libraries and the refinement of lead structures to improve their potency and pharmacokinetic properties. nih.govdanaher.comfrontiersin.org

For a natural product like this compound, in silico tools can predict a wide range of biological activities based on its chemical structure. Web-based platforms and software can compare the structural features of this compound to databases of known bioactive compounds to generate a probable activity spectrum. This can help to prioritize experimental testing and uncover new potential applications for the compound. mdpi.com

Once an initial "hit" or "lead" compound like this compound is identified, computational strategies for lead optimization come into play. nih.gov These strategies involve the virtual design of derivatives with modified functional groups to enhance target affinity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. danaher.com Techniques such as fragment-based growing or linking can be used to explore modifications that improve interactions with the target protein, guided by the insights from molecular docking and MD simulations. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. spu.edu.syumich.edu A QSAR model is a regression or classification model that relates a set of predictor variables, known as molecular descriptors, to the response variable, which is the biological activity. imist.maanalis.com.my

To develop a QSAR model for this compound, a series of its analogs would need to be synthesized and their biological activity (e.g., antifungal or cytotoxic IC50 values) measured. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated for each analog. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape).

Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build the QSAR equation. imist.ma A robust QSAR model can be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds. analis.com.my The diagnostic value of QSAR also lies in its ability to provide insights into the molecular properties that are most important for the desired biological activity. umich.edu

Table 4: Illustrative Descriptors for a Hypothetical QSAR Model of this compound Analogs

DescriptorDescriptionCorrelation with Activity
LogPLipophilicityPositive (increased lipophilicity correlates with higher activity)
Molar Refractivity (MR)Molecular volume and polarizabilityPositive (larger, more polarizable groups enhance activity)
Dipole MomentMolecular polarityNegative (lower polarity is favorable)
LUMO EnergyLowest Unoccupied Molecular Orbital Energy (electrophilicity)Negative (lower LUMO energy suggests better interaction with a nucleophilic target)

Note: This table presents hypothetical descriptors and their potential influence on the biological activity of this compound analogs, as is typically determined in a QSAR study.

Ecological and Biological Roles of Asperpentyn in Fungal Systems

Role in Fungal Metabolism and Secondary Metabolite Production

Secondary metabolites are compounds that are not essential for the primary growth of a fungus but are crucial for its survival, adaptation to environmental stress, and communication. researchgate.netnih.gov The production of terpenoids like Asperpentyn is a key feature of fungal secondary metabolism, often regulated by environmental cues and developmental stages. nih.gov Fungi have evolved extensive metabolic pathways to produce these compounds, which can have antibacterial, antifungal, or cytotoxic effects, allowing them to thrive in competitive ecological niches. researchgate.net

The biosynthesis of fungal terpenoids is a complex process that begins with the mevalonate (B85504) (MVA) pathway to produce the basic building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). rsc.orgmdpi.com These precursors are assembled into larger structures by terpene synthases and then modified by tailoring enzymes, such as cytochrome P450s, to create a vast diversity of final products. researchgate.netumn.edu The proposed biosynthetic pathway for this compound involves a key enzymatic step catalyzed by a dual-function cytochrome P450, which is responsible for the formation of the distinctive 1,3-enyne moiety. researchgate.net

StepDescriptionKey Enzyme ClassReference
1. Precursor SynthesisFormation of isoprene (B109036) units (IPP and DMAPP) via the mevalonate (MVA) pathway.Various enzymes of the MVA pathway rsc.org
2. Skeleton FormationA multi-step cyclization cascade of a linear isoprene substrate to form the core cyclohexanoid scaffold.Terpene Synthase (TPS) researchgate.net
3. Enyne FormationCatalysis of a unique reaction to create the 1,3-enyne functional group, a defining feature of this compound.Dual-function Cytochrome P450 researchgate.net

Interactions with Other Microorganisms and Ecological Niches (e.g., Endophytic Fungi)

This compound is produced by fungi that occupy diverse and important ecological niches, including as endophytes living harmlessly within plant tissues. researchgate.netnih.gov Endophytic fungi engage in complex biochemical interactions with their host plants, and the secondary metabolites they produce can play a significant role in this relationship. nih.gov These compounds, including terpenoids, are key mediators of inter-organism interactions, acting as chemical defense agents or signaling molecules. nih.govnih.govmdpi.com

The production of bioactive compounds by endophytes can protect the host plant from pathogens and herbivores, contributing to a mutualistic symbiosis. nih.govnih.gov Terpenoids are known to be crucial in these interactions, mediating communication between fungi, bacteria, and their plant hosts. nih.gov Furthermore, the expression of fungal secondary metabolite pathways can be triggered by external stimuli, such as the presence of competing microorganisms. nih.gov This suggests that the biosynthesis of this compound could be activated during interactions with other microbes in its natural habitat, serving as a competitive or defensive tool.

Fungal GenusEcological NichePotential Role of this compoundReference
AspergillusEndophytic, Saprophytic, PathogenicChemical defense against competing microbes, signaling molecule in plant-fungus symbiosis, potential virulence factor. researchgate.netnih.gov
PestalotiopsisEndophytic, Plant Pathogenic, SaprobicAllelopathic agent to inhibit other fungi or bacteria, phytotoxin to facilitate host colonization. researchgate.netnih.gov

Impact on Plant-Fungus Interactions (e.g., Phytotoxic Activities)

The fungi that produce this compound, such as species of Aspergillus and Pestalotiopsis, can also act as plant pathogens. researchgate.netnih.gov In pathogenic interactions, fungal secondary metabolites often function as phytotoxins, which are compounds toxic to plants. mdpi.com These phytotoxins are critical virulence factors that help the fungus invade and colonize host tissues, leading to disease symptoms such as necrosis, chlorosis, and growth inhibition. mdpi.combohrium.com

While the specific phytotoxic activity of this compound is not detailed in the provided sources, many related terpenoid and polyketide compounds isolated from these fungal genera are known to have potent phytotoxic effects. mdpi.com For example, metabolites from an endophytic Aspergillus species demonstrated significant inhibitory effects on the seed germination of Arabidopsis thaliana. nih.gov Similarly, various species of Pestalotiopsis are well-documented producers of phytotoxins that play a role in plant diseases. nih.govmdpi.com Given this context, it is plausible that this compound contributes to the phytopathogenicity of its producing organisms, potentially by disrupting plant cellular processes or inhibiting growth.

Compound NameProducing FungusObserved Phytotoxic EffectReference
Aspertamarinoic acidAspergillus sp. MJ01Significant inhibition of seed germination in A. thaliana. nih.gov
Astellolide AAspergillus sp. MJ01Significant inhibition of seed germination in A. thaliana. nih.gov
PestalopyronesPestalotiopsis sp.Associated with phytopathogenic activity. nih.gov
Various Terpenoids & PolyketidesPestalotiopsis theaeIdentified as phytotoxins in tea gray blight disease. mdpi.com

Biosynthetic Engineering for Diversification of Fungal Metabolites

The genetic blueprints for fungal secondary metabolites like this compound are typically located in biosynthetic gene clusters (BGCs). umn.edu Identifying and understanding the BGC responsible for this compound production opens the door to biosynthetic engineering, a field that aims to modify these pathways to produce novel compounds. rsc.orgnih.gov Fungi are particularly attractive for this work because their biosynthetic genes are often clustered together, simplifying their identification and manipulation. umn.edu

Metabolic engineering strategies can be used for two primary goals: discovering the function of unknown biosynthetic genes and constructing strains that can produce high yields of a desired compound. researchgate.netrsc.org A key technique is the heterologous expression of BGCs or individual genes in a well-characterized fungal host, such as Aspergillus oryzae. rsc.orgmdpi.com This allows researchers to study the function of each enzyme in the pathway and identify the intermediates toward the final product. rsc.org

By applying principles of combinatorial biosynthesis—such as swapping enzymes like terpene synthases or tailoring enzymes between different pathways—scientists can generate structural diversification. mdpi.com For example, engineering the this compound pathway by introducing different cytochrome P450 enzymes or terpene cyclases could lead to the creation of new-to-nature cyclohexanoids with potentially valuable biological activities.

StrategyDescriptionPotential Outcome for this compound PathwayReference
Heterologous ExpressionTransferring the this compound BGC into a host like A. oryzae or S. cerevisiae.Elucidation of enzyme functions, confirmation of the biosynthetic pathway, and improved production. rsc.orgmdpi.com
Promoter EngineeringReplacing the native promoters in the BGC with strong, inducible promoters.Increased expression of pathway genes and higher yields of this compound or its intermediates. rsc.orgnih.gov
Combinatorial BiosynthesisIntroducing tailoring enzymes (e.g., P450s, methyltransferases) from other pathways into the this compound pathway.Creation of novel this compound analogs with modified structures (e.g., different hydroxylation patterns). mdpi.com
Enzyme SwappingReplacing the native terpene synthase with one from a different BGC.Generation of a completely new carbon skeleton that is then modified by this compound's tailoring enzymes. researchgate.netumn.edu

Future Research Directions and Unanswered Questions

Discovery of Novel Asperpentyn Analogs through Genome Mining

The identification of the this compound biosynthetic gene cluster (BGC) opens the door for genome mining, a powerful strategy to discover novel, structurally related natural products. synbioaustralasia.orgntu.edu.twillinois.edu This approach involves using the known genes of the this compound pathway, such as those encoding the terpene cyclase or key tailoring enzymes, as probes to search sequenced microbial genomes for similar, or "homologous," gene clusters. sci-hub.se This technique has proven highly effective in identifying organisms that produce unique variants of known compounds, often with previously unseen chemical features and biological activities. illinois.edu

Future research will focus on systematically screening large genomic databases of fungi, particularly from the genera Aspergillus and Pestalotiopsis, which are known producers of this compound and its derivatives. researchgate.net By identifying BGCs that share core similarities with the this compound cluster but differ in their contingent of tailoring enzymes, researchers can prioritize specific fungal strains for cultivation and metabolic analysis. This targeted approach accelerates the discovery of new this compound analogs, moving beyond traditional, serendipitous screening methods and potentially doubling the inventory of known compounds in this family, much as it has for other classes of natural products like phosphonates. illinois.edu The discovery of these new analogs is the first step toward identifying molecules with improved potency, selectivity, or novel biological functions.

Exploration of Uncharacterized Tailoring Enzymes in Downstream Biosynthesis

While the upstream pathway of this compound biosynthesis has been characterized, the downstream "tailoring" steps, which are responsible for the final chemical architecture, remain less clear. synbioaustralasia.org Tailoring enzymes, such as P450 monooxygenases, reductases, and methyltransferases, are critical for generating the vast chemical diversity observed in natural products. researchgate.netrsc.org They modify a common molecular scaffold, and their study is essential for understanding how nature creates complex molecules. rsc.orgnih.gov In the this compound pathway, a P450 monooxygenase with a dual dehydrogenation function has been identified, but other enzymes responsible for stereochemical control and further modifications are not fully understood. synbioaustralasia.orgresearchgate.net

A key research direction is the detailed biochemical characterization of these uncharacterized enzymes. This involves heterologous expression of the corresponding genes in a host organism like yeast or Aspergillus oryzae, followed by in vitro assays to determine their specific function. synbioaustralasia.orgresearchgate.net Studies have already identified a cupin protein and two reductases as key players in controlling the stereochemistry of both (+)- and (−)-asperpentyn, highlighting the complexity of these final steps. synbioaustralasia.org Understanding the substrate promiscuity—the ability of these enzymes to act on different but related molecules—is also a crucial avenue of exploration. researchgate.net This knowledge is not only fundamental to understanding the biosynthesis but also provides a toolbox of biocatalysts that can be used to create novel, non-natural derivatives. nih.gov

Development of Efficient Biocatalytic Approaches for this compound and its Derivatives

Biocatalysis, the use of enzymes to perform chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. chimia.chresearchgate.net The development of efficient biocatalytic or chemoenzymatic routes to this compound and its derivatives is a major goal for future research. anu.edu.au Such methods can provide access to specific enantiomers of the molecule, which is critical for pharmaceutical applications, and can be more cost-effective and sustainable than purely synthetic methods. anu.edu.aueuropa.eu

Current chemoenzymatic syntheses of (+)-asperpentyn start from an enantiomerically pure precursor generated by microbial biotransformation, demonstrating the feasibility of this integrated approach. anu.edu.auacs.orgresearchgate.net Future work will aim to improve these processes by:

Discovering and engineering more robust enzymes : This includes tailoring enzymes from the native biosynthetic pathway or discovering new enzymes with desirable properties. mdpi.comnih.gov

Whole-cell biocatalysis : Using entire microorganisms to perform multiple steps of a synthesis can be more efficient than using purified enzymes. chimia.ch

These advancements will not only make this compound and its analogs more accessible for further study but also provide a platform for the industrial-scale production of any derivatives that show significant therapeutic or agrochemical potential. europa.eu

Advanced Applications of this compound as a Chemical Probe in Biological Systems

Chemical probes are small molecules with high potency and selectivity that are used as tools to study complex biological processes. youtube.comfebs.orgpromega.com They allow researchers to modulate the function of a specific protein target in living cells or organisms, providing insights that can be difficult to obtain through genetic methods alone. febs.orgpromega.com Given that this compound and its derivatives exhibit antimicrobial and phytotoxic activities, they are promising candidates for development into chemical probes. synbioaustralasia.org

The key future challenge is to precisely identify the molecular target(s) of this compound's biological activity. Once a target is validated, this compound can be used to investigate its role in cellular pathways. promega.com Further work would involve designing and synthesizing modified versions of this compound to enhance its properties as a probe. This could include:

Improving selectivity and potency : Minor structural modifications can significantly alter how a molecule interacts with its target. nih.gov

Introducing reporter tags : Adding a fluorescent dye or an affinity handle (like biotin) to the this compound structure would allow researchers to visualize where the molecule accumulates in a cell or to isolate its protein target for identification. youtube.com

Developing this compound into a high-quality chemical probe would transform it from a bioactive natural product into a sophisticated tool for fundamental biological discovery, helping to unravel complex disease mechanisms or identify new targets for drug development. youtube.comfebs.org

Q & A

Q. How is Asperpentyn structurally characterized in fungal extracts, and what analytical methods are essential for its identification?

this compound is identified using NMR (¹H, ¹³C) and mass spectrometry to confirm its 1,5-diene-3-yne moiety and epoxyquinane framework. Key spectral features include characteristic alkynyl proton signals (δ ~2.5–3.5 ppm) and carbonyl resonances (δ ~170–200 ppm) in ¹³C NMR . Comparative analysis with synthetic standards (e.g., via tandem enyne metathesis) is critical for validation .

Q. What are the foundational steps in this compound’s biosynthetic pathway, and how are gene clusters implicated in its production?

this compound biosynthesis involves the aty gene cluster, which encodes a bifunctional P450 enzyme (AtyI) and a prenyltransferase (AtyB). AtyI catalyzes sequential dehydrogenation and alkyne formation, while AtyB transfers a C5 isoprene unit to a benzoic acid precursor. Genome mining of Aspergillus sp. PSU-RSPG185 and heterologous expression in A. nidulans confirm these roles .

Q. What experimental designs are used to validate enzyme functions in this compound biosynthesis?

Gene knockout/complementation studies in native fungi, heterologous expression in model organisms (e.g., Aspergillus oryzae), and in vitro enzymatic assays with isotopic labeling (e.g., ¹³C-glucose) are employed. For example, AtyI’s dual activity is confirmed via LC-MS detection of intermediates like cis-diene and 1,3-enyne derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions between biosynthetic and synthetic routes to this compound?

Discrepancies in intermediate stability (e.g., labile 1,3-enyne moieties) between biosynthesis and chemical synthesis require comparative metabolomic profiling and isotopic tracing. For instance, synthetic routes using Pd-catalyzed Sonogashira coupling may yield stereochemical variations not observed in fungal extracts, necessitating crystallographic validation .

Q. What strategies optimize the tandem enyne metathesis–[1,3]-shift reaction for this compound synthesis?

Reaction efficiency depends on Grubbs catalyst loading (5–10 mol%), solvent polarity (CH₂Cl₂ > toluene), and substrate pre-organization. Kinetic studies reveal that the metallotropic [1,3]-shift proceeds via a six-membered transition state, which is stabilized by electron-withdrawing groups on the cyclohexene core .

Q. How do researchers compare the scalability of biosynthetic vs. synthetic approaches to this compound?

Biosynthesis offers enantiomeric purity but low yields (~1–5 mg/L in fungal cultures), whereas chemical synthesis (e.g., relay metathesis) achieves gram-scale production but requires chiral resolution. Hybrid approaches, such as semi-synthesis from biosynthetic intermediates, are being explored .

Q. What computational tools are used to predict this compound’s bioactivity and structure-activity relationships (SAR)?

Density functional theory (DFT) models analyze the electrophilicity of the epoxide group, while molecular docking predicts interactions with biological targets (e.g., cytochrome P450 enzymes). SAR studies highlight the necessity of the 1,3-enyne moiety for cytotoxicity .

Q. How can researchers address low heterologous expression yields of this compound biosynthetic genes?

Codon optimization of aty cluster genes for expression in A. nidulans, coupled with promoter engineering (e.g., using inducible alcA), enhances protein production. Co-expression with chaperones (e.g., E. coli GroEL/ES) improves AtyI solubility .

Q. What role does comparative genomics play in identifying this compound-producing fungal strains?

Phylogenomic analysis of Aspergillus spp. and Pestalotiopsis fici identifies conserved aty-like clusters. AntiSMASH-based genome mining prioritizes strains with polyketide synthase (PKS) and cytochrome P450 genes for targeted metabolomics .

Q. How are contradictory reports on this compound’s cytotoxicity addressed methodologically?

Discrepancies arise from strain-specific modifications (e.g., Aspergillus duricaulis vs. Curvularia inaequalis) and assay conditions (e.g., MTT vs. apoptosis markers). Standardized bioactivity assays with purified compounds and isogenic fungal mutants are recommended .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.